molecular formula C18H16N2O B1298192 1-Phenyl-3-(quinolin-8-ylamino)propan-1-one CAS No. 62365-94-0

1-Phenyl-3-(quinolin-8-ylamino)propan-1-one

Cat. No. B1298192
CAS RN: 62365-94-0
M. Wt: 276.3 g/mol
InChI Key: JVGWPDKHOOWKQE-UHFFFAOYSA-N
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Description

The compound 1-Phenyl-3-(quinolin-8-ylamino)propan-1-one is a quinoline derivative that has been the subject of various studies due to its potential biological activities. Quinoline derivatives are known for their wide range of pharmacological properties, including antitumor, anti-leishmanial, and antituberculosis activities. These compounds have been synthesized and characterized through various methods, and their structure-activity relationships have been explored to optimize their biological effects .

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step pathways starting from simple precursors like aniline or nitroaniline. For instance, the synthesis of 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one, a related quinoline derivative, was achieved through a multi-step pathway starting from 2-nitroaniline . Enhanced methods such as the solvent-free Friedländer quinoline synthesis have been employed using poly(phosphoric acid) as an assisting agent to synthesize novel compounds like 1-(4-phenylquinolin-2-yl)propan-1-one .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For example, the crystal structure of (E)-1-(4-(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4-ylamino)phenyl)-3-phenylprop-2-en-1-one was determined from single crystal X-ray diffraction data, revealing its triclinic crystal system and space group . Density functional theory calculations are also used to explore the optimized geometry, noncovalent interactions, and chemically active sites that contribute to the chemical reactivity of these compounds .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including the formation of salts and co-crystals with dicarboxylic acids. The ability of 1-phenyl-3-(quinolin-5-yl)urea to form salts and co-crystals with different dicarboxylic acids has been studied, and these can be distinguished by visible spectroscopy . The chemical reactivity of these compounds is influenced by their molecular structure, which can be modified to enhance their binding ability and selectivity towards specific targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are closely related to their molecular structure and the presence of functional groups. These properties include solubility, melting point, and the ability to form salts or co-crystals. The biological activities of these compounds, such as antitumor, anti-leishmanial, and antituberculosis effects, are also determined by their chemical properties. For instance, the antituberculosis activity of new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols has been reported, with one compound being in the final stage of clinical trials .

properties

IUPAC Name

1-phenyl-3-(quinolin-8-ylamino)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c21-17(14-6-2-1-3-7-14)11-13-19-16-10-4-8-15-9-5-12-20-18(15)16/h1-10,12,19H,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGWPDKHOOWKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCNC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358279
Record name 1-Propanone, 1-phenyl-3-(8-quinolinylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(quinolin-8-ylamino)propan-1-one

CAS RN

62365-94-0
Record name 1-Propanone, 1-phenyl-3-(8-quinolinylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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